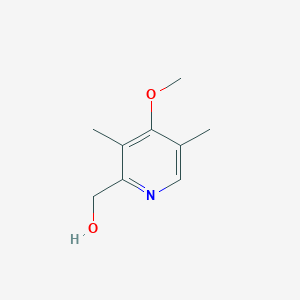

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxy-3,5-dimethylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4,11H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEPRWKZZJWRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60235694 | |

| Record name | 4-Methoxy-3,5-dimethylpyridine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-78-6 | |

| Record name | 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-3,5-dimethylpyridine-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60235694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3,5-dimethylpyridine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYL-2-HYDROXYMETHYL-4-METHOXY-PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGY8VS6G2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Physicochemical Data

This compound, with the CAS number 86604-78-6, is a pyridine derivative characterized as a white to light brown powder or crystalline solid.[1][2] Its molecular formula is C₉H₁₃NO₂, and it has a molecular weight of 167.21 g/mol .[1]

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO₂ | [1][3] |

| Molecular Weight | 167.21 g/mol | [1] |

| CAS Number | 86604-78-6 | [1][3] |

| Appearance | White to light brown powder or crystal | [1][2] |

| Melting Point | 56.5-60.5 °C | [1][3] |

| Boiling Point | 289.1 °C at 760 mmHg; 115-135 °C at 0.01 Torr | [1][3] |

| Density | 1.092 g/cm³ (Predicted) | [2][3] |

| pKa | 13.27 ± 0.10 (Predicted) | [2][3] |

| LogP | 1.19930 | [3] |

| Solubility | Slightly soluble in Chloroform | [1][3] |

| Vapor Pressure | 0.00104 mmHg at 25°C | [3] |

| Flash Point | 128.7 °C | [3] |

| Refractive Index | 1.528 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

Applications in Drug Development

The primary significance of this compound lies in its role as a crucial building block in the synthesis of proton pump inhibitors (PPIs).[1] These drugs are widely used to reduce gastric acid production in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Notably, it is a key intermediate in the production of well-known PPIs like omeprazole and esomeprazole.[1] The synthesis of these drugs involves converting the hydroxyl group of the methanol moiety into a suitable leaving group, which then reacts with a benzimidazole derivative.[1]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the starting materials, desired scale, and other practical considerations.[4][5] Below are detailed protocols for two common synthetic approaches.

Route 1: From 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This method involves the hydrolysis of the chloromethyl group.[5][6]

Materials:

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Methanol

-

Water

-

Potassium iodide

-

Sodium hydroxide

-

Dichloromethane

Procedure:

-

Suspend 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 300 ml of methanol and 150 ml of water.[6]

-

Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the suspension.[1][6]

-

Stir the mixture and heat to reflux for 4 hours.[6]

-

After the reaction is complete, remove the methanol using a rotary evaporator.[1][6]

-

To the remaining residue, add 300 ml of drinking water.[1][6]

-

Extract the aqueous solution three times with 150 ml of dichloromethane each time.[6]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Route 2: Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile

This two-step process involves the reduction of a nitrile to an amine, followed by conversion to the alcohol.[7][8]

Step 1: Synthesis of 3,5-dimethyl-4-methoxypyridin-2-yl)methanamine

Materials:

-

3,5-dimethyl-4-methoxypyridine-2-carbonitrile

-

Methanol saturated with ammonia

-

Raney® Nickel

-

Hydrogen gas

Procedure:

-

In a suitable autoclave, dissolve the 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.[7]

-

Carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) under an inert atmosphere.[7]

-

Seal the autoclave, purge with hydrogen, and then pressurize with hydrogen to 10-50 bar.[7]

-

Heat the reaction to 80-120 °C and maintain stirring until the reaction is complete.[7]

-

After cooling, carefully filter the catalyst. The resulting solution contains the aminomethylpyridine intermediate.[7]

Step 2: Conversion to this compound

Materials:

-

Solution of (3,5-dimethyl-4-methoxypyridin-2-yl)methanamine

-

Aqueous acidic solution (e.g., mineral acid or acetic acid)

-

Sodium nitrite

Procedure:

-

The aminomethylpyridine intermediate is converted to the alcohol via diazotization.[7][8]

-

The reaction is carried out in an aqueous acidic solution.[8]

-

Sodium nitrite is added to the solution, which can be in solid form or as a solution.[8]

-

The final product is then purified by extraction and crystallization or chromatography.[7]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent use in the production of a proton pump inhibitor.

Caption: Generalized workflow for the synthesis of this compound and its application in the production of Proton Pump Inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol CAS#: 86604-78-6 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

An In-depth Technical Guide to the 1H NMR Spectrum of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of proton pump inhibitors such as omeprazole. While a publicly available, complete experimental 1H NMR dataset with explicitly assigned chemical shifts, multiplicities, and coupling constants is not readily found in the searched literature and databases, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and the compound's chemical structure.

This document also includes a detailed experimental protocol for the synthesis of this compound and a general procedure for sample preparation for 1H NMR analysis, intended to support researchers in their laboratory work.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR data for this compound. These predictions are based on the known effects of substituents on the pyridine ring and typical chemical shifts for similar structural motifs. The proposed assignments are visualized in the accompanying diagram.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 (Pyridyl-H) | ~ 8.2 | Singlet (s) | 1H |

| H-8 (-CH2OH) | ~ 4.7 | Singlet (s) | 2H |

| H-7 (-OCH3) | ~ 3.8 | Singlet (s) | 3H |

| H-10 (C-5 -CH3) | ~ 2.3 | Singlet (s) | 3H |

| H-9 (C-3 -CH3) | ~ 2.2 | Singlet (s) | 3H |

| -OH | Variable | Broad Singlet (br s) | 1H |

Note: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors such as solvent, concentration, and temperature.

Structural Assignments and Predicted Spectrum

The chemical structure of this compound with the predicted proton assignments is illustrated below.

Caption: Chemical structure and predicted proton assignments.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common laboratory-scale synthesis involves the hydrolysis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Materials:

-

2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Methanol

-

Water

-

Potassium iodide

-

Sodium hydroxide

-

Dichloromethane

Procedure:

-

In a round-bottom flask, suspend 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 300 ml of methanol and 150 ml of water.

-

To this suspension, add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide.

-

Stir the mixture and heat to reflux for 4 hours.

-

After the reaction is complete, remove the methanol using a rotary evaporator.

-

To the remaining residue, add 300 ml of drinking water.

-

Extract the aqueous layer with dichloromethane (3 x 150 ml).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

General Protocol for 1H NMR Sample Preparation

To obtain a high-quality 1H NMR spectrum, proper sample preparation is crucial.

Materials:

-

This compound (5-25 mg)

-

Deuterated solvent (e.g., CDCl3, DMSO-d6)

-

NMR tube

-

Pipette

-

Filter (e.g., cotton plug in a pipette)

Procedure:

-

Weigh approximately 5-25 mg of the purified this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is important to ensure the sample dissolves and to avoid overlapping solvent signals with analyte peaks.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Filter the solution through a pipette with a small cotton plug directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.

-

The sample is now ready for analysis by an NMR spectrometer.

Logical Workflow for Application in Drug Synthesis

This compound is a critical building block in the synthesis of proton pump inhibitors. The following diagram illustrates its role in this process.

Caption: Synthetic pathway from the title compound to a proton pump inhibitor.

Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multi-step synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the pharmaceutical industry, starting from 3,5-lutidine. The process encompasses a series of well-established organic transformations, including N-oxidation, nitration, nucleophilic aromatic substitution, and a functional group manipulation via the Boekelheide rearrangement. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid in research and development.

Synthetic Strategy Overview

The synthesis of this compound from 3,5-lutidine is a sequential process that systematically builds the functionality of the target molecule. The overall transformation can be broken down into four primary stages:

-

N-Oxidation: The pyridine nitrogen of 3,5-lutidine is oxidized to form 3,5-dimethylpyridine-N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution.

-

Nitration: The electron-rich N-oxide facilitates the regioselective nitration at the 4-position of the pyridine ring, yielding 3,5-dimethyl-4-nitropyridine-N-oxide.

-

Methoxylation: The nitro group at the 4-position is displaced by a methoxy group through a nucleophilic aromatic substitution reaction with sodium methoxide, affording 3,5-dimethyl-4-methoxypyridine-N-oxide.

-

Hydroxymethylation of the 2-Methyl Group: The final step involves the functionalization of one of the methyl groups at the 2-position. This is achieved through a Boekelheide rearrangement using acetic anhydride to form an acetoxymethyl intermediate, followed by hydrolysis to yield the desired this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the quantitative data.

Step 1: N-Oxidation of 3,5-Lutidine

This initial step involves the oxidation of the nitrogen atom in the pyridine ring of 3,5-lutidine to form 3,5-dimethylpyridine-N-oxide. Hydrogen peroxide in acetic acid is a commonly employed and effective reagent system for this transformation.

Experimental Protocol:

To a solution of 3,5-lutidine (1.0 eq) in glacial acetic acid, 30-35% hydrogen peroxide (1.1-1.5 eq) is added dropwise at a controlled temperature, typically between 60-80°C. The reaction mixture is then heated and stirred for several hours until the starting material is consumed, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC). After completion, the excess hydrogen peroxide is carefully quenched, and the acetic acid is removed under reduced pressure. The resulting crude product is then purified, often by distillation or crystallization, to yield 3,5-dimethylpyridine-N-oxide.

| Parameter | Value | Reference |

| Starting Material | 3,5-Lutidine | |

| Key Reagents | Hydrogen Peroxide, Acetic Acid | [1] |

| Reaction Time | 2-16 hours | [1] |

| Reaction Temperature | 60-100°C | [1] |

| Reported Yield | 95-98% |

Step 2: Nitration of 3,5-Dimethylpyridine-N-oxide

The introduction of a nitro group at the 4-position of the pyridine ring is achieved through electrophilic nitration. The N-oxide group activates the ring, directing the nitration to the 4-position.

Experimental Protocol:

3,5-Dimethylpyridine-N-oxide (1.0 eq) is dissolved in concentrated sulfuric acid. A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is then added dropwise to the solution while maintaining a temperature of 90-100°C. The reaction is stirred at this temperature for several hours. Upon completion, the reaction mixture is cooled and carefully poured onto ice, followed by neutralization with a base (e.g., sodium hydroxide or ammonia) to precipitate the product. The solid 3,5-dimethyl-4-nitropyridine-N-oxide is collected by filtration, washed with water, and dried.

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethylpyridine-N-oxide | |

| Key Reagents | Nitric Acid, Sulfuric Acid | [1] |

| Reaction Time | 2-12 hours | [1] |

| Reaction Temperature | 90-100°C | [1] |

| Reported Yield | 85-92% |

Step 3: Methoxylation of 3,5-Dimethyl-4-nitropyridine-N-oxide

This step involves a nucleophilic aromatic substitution where the nitro group is displaced by a methoxy group from sodium methoxide.

Experimental Protocol:

3,5-Dimethyl-4-nitropyridine-N-oxide (1.0 eq) is suspended in methanol, and a solution of sodium methoxide (1.1-1.5 eq) in methanol is added. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC or high-performance liquid chromatography (HPLC). After the reaction is complete, the mixture is cooled, and the pH is adjusted to neutral or slightly acidic with an acid like acetic acid. The solvent is then removed under reduced pressure, and the crude 3,5-dimethyl-4-methoxypyridine-N-oxide is isolated and purified, typically by crystallization.

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethyl-4-nitropyridine-N-oxide | |

| Key Reagents | Sodium Methoxide, Methanol | |

| Reaction Time | 2-4 hours | |

| Reaction Temperature | Reflux | |

| Reported Yield | ~90% |

Step 4: Functionalization of the 2-Methyl Group

The final stage of the synthesis involves the conversion of a methyl group at the 2-position into a hydroxymethyl group. This is accomplished in a two-step sequence involving a Boekelheide rearrangement to form an acetoxy intermediate, followed by hydrolysis.

4a: Acetoxylation via Boekelheide Rearrangement

Experimental Protocol:

3,5-Dimethyl-4-methoxypyridine-N-oxide (1.0 eq) is treated with an excess of acetic anhydride. The reaction mixture is heated, typically to reflux (around 130-140°C), for several hours.[2] The reaction proceeds through an initial O-acylation of the N-oxide, followed by deprotonation of the 2-methyl group and a[3][3]-sigmatropic rearrangement to yield (4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate.[2] After completion, the excess acetic anhydride is removed under reduced pressure to give the crude acetate product.

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethyl-4-methoxypyridine-N-oxide | |

| Key Reagent | Acetic Anhydride | [2] |

| Reaction Time | Several hours | [2] |

| Reaction Temperature | Reflux (~140°C) | [2] |

| Reported Yield | Not explicitly stated, but generally good for this type of rearrangement. |

4b: Hydrolysis of the Acetate Intermediate

Experimental Protocol:

The crude (4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is dissolved in methanol. A solution of sodium methoxide (1.1-2.0 eq) in methanol is added, and the mixture is stirred, often at reflux, for about one hour.[4] The hydrolysis of the acetate ester proceeds to give the corresponding alcohol. After the reaction is complete, the methanol is evaporated, and the residue is taken up in water. The aqueous solution is neutralized with a dilute acid (e.g., hydrochloric acid) and then extracted with an organic solvent such as chloroform or dichloromethane.[4] The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed in vacuo to yield the final product, this compound.[4] The product can be further purified by crystallization or chromatography.

| Parameter | Value | Reference |

| Starting Material | (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | |

| Key Reagents | Sodium Methoxide, Methanol | [4] |

| Reaction Time | ~1 hour | [4] |

| Reaction Temperature | Reflux | [4] |

| Reported Yield | ~41% (for a similar, unoptimized system) | [4] |

Summary of Quantitative Data

The following table provides a consolidated overview of the reported yields for each step in the synthesis of this compound from 3,5-lutidine.

| Reaction Step | Starting Material | Product | Reported Yield (%) |

| N-Oxidation | 3,5-Lutidine | 3,5-Dimethylpyridine-N-oxide | 95-98 |

| Nitration | 3,5-Dimethylpyridine-N-oxide | 3,5-Dimethyl-4-nitropyridine-N-oxide | 85-92 |

| Methoxylation | 3,5-Dimethyl-4-nitropyridine-N-oxide | 3,5-Dimethyl-4-methoxypyridine-N-oxide | ~90 |

| Acetoxylation & Hydrolysis | 3,5-Dimethyl-4-methoxypyridine-N-oxide | This compound | Not explicitly reported for this specific sequence, but individual steps are known to be efficient. |

Note: The overall yield for the formation of the subsequent chloro-derivative from 3,5-lutidine has been reported to be greater than 85%.[1]

Conclusion

The synthesis of this compound from 3,5-lutidine is a robust and well-documented process. This technical guide provides a comprehensive framework, including detailed experimental protocols and quantitative data, to facilitate its replication and further optimization in a research and development setting. The presented pathway offers a reliable method for accessing this crucial pharmaceutical intermediate. Careful control of reaction conditions at each stage is paramount to achieving high yields and purity of the final product.

References

Unveiling the Synthetic Landscape of a Key Pharmaceutical Intermediate: A Technical Whitepaper on 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

While a definitive crystal structure of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine remains elusive in the public domain, this technical guide provides a comprehensive overview of its synthesis, chemical properties, and pivotal role as a precursor in the pharmaceutical industry. This document collates available quantitative data, details established experimental protocols, and visualizes synthetic pathways to serve as a valuable resource for researchers and professionals in drug development.

Physicochemical Properties

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine, a substituted pyridine derivative, is a crucial intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | [2] |

| Molecular Weight | 167.21 g/mol | [1] |

| CAS Number | 86604-78-6 | [1][2] |

| Appearance | White to light brown powder or crystal | [3] |

| Melting Point | 60.0 to 63.0 °C |

Synthetic Protocols

The synthesis of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is well-documented, with several established routes. A common and efficient method involves the reduction of a corresponding carboxylic acid ester.

2.1. Synthesis via Reduction of 2-Methoxycarbonyl-3,5-dimethyl-4-methoxypyridine

A prevalent synthetic strategy involves the reduction of 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine. This method is advantageous due to its high yield and the commercial availability of the starting materials.

Experimental Protocol:

-

Step 1: Acylation. 2-methyl-1-penten-1-alkoxy-3-one is acylated to yield 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone.

-

Step 2: Ammonolysis. The resulting pyrone is ammonolyzed to produce 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone.

-

Step 3: Halogenation. The pyridone is then halogenated to form 2-alkoxycarbonyl-4-halo-3,5-dimethylpyridine.

-

Step 4: Methoxylation. Subsequent methoxylation yields 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine.

-

Step 5: Reduction. The final step involves the reduction of the methoxycarbonyl compound to the target 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine using a suitable reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[4]

Role in Pharmaceutical Synthesis

The primary significance of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine lies in its role as a key building block for the synthesis of omeprazole and other related PPIs. The hydroxymethyl group at the 2-position is readily converted to a chloromethyl group, which then facilitates the coupling with the benzimidazole moiety to form the core structure of these drugs.

3.1. Conversion to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

The activation of the hydroxymethyl group is a critical step in the synthesis of omeprazole. This is typically achieved by chlorination using thionyl chloride.

Experimental Protocol:

To a solution of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in a suitable solvent such as dichloromethane, thionyl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, after which the solvent is removed under reduced pressure to yield the hydrochloride salt of the chlorinated product.

3.2. Synthesis of Omeprazole

The resulting 2-chloromethyl derivative is a reactive intermediate that is subsequently coupled with 5-methoxy-2-mercaptobenzimidazole. The final step involves an oxidation reaction to yield omeprazole.

Conclusion

While the precise solid-state arrangement of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine awaits elucidation through single-crystal X-ray diffraction studies, its synthetic pathways and chemical utility are well-established. The protocols and data presented herein provide a foundational understanding for researchers engaged in the synthesis of proton pump inhibitors and related heterocyclic compounds. Future work to obtain and analyze the crystal structure of this key intermediate would provide valuable insights into its solid-state properties and could potentially inform optimization of its synthesis and handling.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 4. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental protocols for (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the pharmaceutical industry.

Core Compound Data

This compound is a pyridine derivative with the CAS number 86604-78-6.[1][2][3][4] It is a crucial building block in the synthesis of proton pump inhibitors, such as omeprazole.[5] The fundamental molecular and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C9H13NO2 | [1][2][3][4] |

| Molecular Weight | 167.21 g/mol | [3][4] |

| Exact Mass | 167.094628657 | [1] |

| Appearance | White to light brown powder or crystal | [6] |

| Melting Point | 56.5-60.5 °C | [1] |

| Boiling Point | 289.1 °C at 760 mmHg | [1] |

| Density | 1.092 g/cm³ | [1] |

| Flash Point | 128.7 °C | [1] |

| Solubility | Chloroform (Slightly) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. The selection of a specific pathway is often influenced by factors such as the availability of starting materials, desired production scale, and environmental considerations.[5] Below are detailed methodologies for prominent synthetic transformations.

Synthesis from 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

This protocol outlines the conversion of the hydrochloride salt to the final alcohol product.

Procedure:

-

80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is combined with 300 ml of methanol and 150 ml of water.[6]

-

To this mixture, 5.4 g of potassium iodide and 40.4 g of sodium hydroxide are added.[6]

-

The mixture is stirred and heated to reflux for 4 hours.[6]

-

After the reaction is complete, methanol is removed using a rotary evaporator.[6]

-

300 ml of water is added to the remaining residue, followed by extraction with dichloromethane (3 x 150 ml).[6]

Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile

This two-step process involves the reduction of a nitrile to an aminomethylpyridine, which is then converted to the alcohol.[7]

Procedure:

-

Hydrogenation: In an autoclave, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile is dissolved in methanol saturated with ammonia.[7] A slurry of Raney® Nickel (5-10% by weight of the substrate) is added under an inert atmosphere.[7] The autoclave is sealed, purged, and pressurized with hydrogen gas (10-50 bar) and heated to 80-120 °C.[7]

-

Work-up: After the reaction, the mixture is cooled, and the hydrogen is vented. The Raney® Nickel catalyst is removed by filtration, ensuring the filter cake remains wet to prevent pyrophoricity.[7]

-

Intermediate Conversion: The resulting aminomethylpyridine is converted to the alcohol through diazotization with sodium nitrite in an acidic aqueous solution.[7]

-

Purification: The final product is purified by extraction and crystallization or chromatography.[7]

Direct Reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde

This method provides a more direct, one-step approach to the target molecule.[7]

Procedure:

-

4-methoxy-3,5-dimethylpyridine-2-carbaldehyde is dissolved in a protic solvent such as methanol or ethanol in a round-bottom flask.[7]

-

The solution is cooled to 0 °C in an ice bath.[7]

-

Sodium borohydride (NaBH₄), a mild reducing agent, is slowly added in small portions (1.1 to 1.5 molar equivalents).[7]

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[7]

Synthetic Pathways Overview

The following diagram illustrates the logical flow and key transformations in the synthesis of this compound from various precursors.

Caption: Comparative overview of synthetic pathways to this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]

- 3. CAS 86604-78-6 | 4-Methoxy-3,5-dimethyl-2-pyridinemethanol - Synblock [synblock.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. benchchem.com [benchchem.com]

- 6. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (CAS: 86604-78-6), a key intermediate in the synthesis of proton pump inhibitors. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines reported qualitative data with a theoretical analysis of its structural features to predict its solubility behavior in a range of common organic solvents. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data.

Introduction

This compound is a substituted pyridine derivative crucial for the synthesis of various pharmaceuticals. Its solubility in organic solvents is a critical parameter for process development, including reaction optimization, purification, crystallization, and formulation. Understanding the solubility profile of this compound is essential for ensuring efficient and scalable manufacturing processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties influence its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [2] |

| Melting Point | 56.5-60.5 °C | [3] |

| Appearance | White to light brown powder or crystal | [3] |

| logP | 0.942 | [1] |

Solubility Data

Qualitative and Predicted Solubility

The following table summarizes the known qualitative solubility and provides a predicted solubility profile based on the principle of "like dissolves like" and the structural features of the molecule (a polar pyridine ring and hydroxyl group, and non-polar methyl and methoxy groups).

| Solvent | Solvent Class | Predicted Solubility | Reported Data |

| Chloroform | Chlorinated | Slightly Soluble | Slightly Soluble[4] |

| Dichloromethane | Chlorinated | Likely Soluble | - |

| Methanol | Polar Protic | Likely Soluble | - |

| Ethanol | Polar Protic | Likely Soluble | - |

| Acetone | Polar Aprotic | Likely Soluble | - |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | - |

| Toluene | Non-polar Aromatic | Sparingly Soluble | - |

| Hexane | Non-polar Aliphatic | Insoluble to Sparingly Soluble | - |

| Diethyl Ether | Polar Aprotic | Moderately Soluble | - |

| Acetonitrile | Polar Aprotic | Likely Soluble | - |

Note: The predicted solubilities are estimations and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the widely accepted shake-flask method.[5][6]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Calculation:

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or g/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce, this guide provides a foundational understanding based on its physicochemical properties and qualitative observations. For drug development professionals and researchers, the provided experimental protocol offers a robust method for determining the precise solubility in various solvents, which is critical for optimizing synthetic and purification processes. The predicted solubility trends can serve as a useful starting point for solvent screening experiments.

References

Spectroscopic and Synthetic Profile of 3,5-dimethyl-4-methoxy-2-pyridinemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a common synthetic route for 3,5-dimethyl-4-methoxy-2-pyridinemethanol (CAS No: 86604-78-6), a key intermediate in the pharmaceutical industry. The information is presented to support research, development, and quality control activities involving this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 3,5-dimethyl-4-methoxy-2-pyridinemethanol, providing a reference for its structural identification and characterization.

Table 1: Mass Spectrometry Data

The mass spectrum of 3,5-dimethyl-4-methoxy-2-pyridinemethanol exhibits a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

| m/z | Relative Intensity (%) |

| 15.0 | 1.8 |

| 17.0 | 1.1 |

| 18.0 | 5.3 |

| 26.0 | 1.8 |

| 27.0 | 9.3 |

| 28.0 | 8.7 |

| 29.0 | 3.7 |

| 30.0 | 1.1 |

| 31.0 | 4.5 |

| 38.0 | 2.9 |

| 39.0 | 23.7 |

| 40.0 | 5.1 |

| 41.0 | 12.1 |

| 42.0 | 4.1 |

| 43.0 | 4.9 |

| 50.0 | 2.6 |

| 51.0 | 8.2 |

| 52.0 | 8.2 |

| 53.0 | 12.5 |

| 54.0 | 6.7 |

| 55.0 | 7.2 |

| 56.0 | 1.9 |

| 62.0 | 1.0 |

| 63.0 | 3.1 |

| 64.0 | 1.8 |

| 65.0 | 8.1 |

| 66.0 | 8.8 |

| 67.0 | 8.8 |

| 68.0 | 2.8 |

| 69.0 | 2.0 |

| 76.0 | 1.3 |

| 77.0 | 17.1 |

| 167.0 (M+) | (Molecular Ion) |

Table 2: ¹H NMR Spectroscopic Data (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The following are predicted chemical shifts for 3,5-dimethyl-4-methoxy-2-pyridinemethanol.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s | 1H | H-6 (aromatic) |

| ~4.70 | s | 2H | -CH₂OH |

| ~3.75 | s | 3H | -OCH₃ |

| ~3.50 | t (broad) | 1H | -OH |

| ~2.30 | s | 3H | C₅-CH₃ |

| ~2.25 | s | 3H | C₃-CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the different carbon environments within the molecule. Predicted chemical shifts are provided below.

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C-4 (aromatic) |

| ~155.0 | C-2 (aromatic) |

| ~148.0 | C-6 (aromatic) |

| ~125.0 | C-3 (aromatic) |

| ~120.0 | C-5 (aromatic) |

| ~62.0 | -CH₂OH |

| ~60.0 | -OCH₃ |

| ~15.0 | C₅-CH₃ |

| ~12.0 | C₃-CH₃ |

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3100 (broad) | O-H stretch | Alcohol |

| 3050-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Alkyl (-CH₃, -CH₂) |

| 1600-1550 | C=N stretch | Pyridine ring |

| 1500-1400 | C=C stretch | Pyridine ring |

| 1250-1200 | C-O stretch | Aryl ether |

| 1100-1000 | C-O stretch | Primary alcohol |

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard analytical procedures. A common synthetic route for 3,5-dimethyl-4-methoxy-2-pyridinemethanol is also detailed.

Spectroscopic Analysis

-

Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

Synthesis of 3,5-dimethyl-4-methoxy-2-pyridinemethanol

A widely used method for the synthesis of 3,5-dimethyl-4-methoxy-2-pyridinemethanol involves the hydrolysis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Materials:

-

2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Methanol

-

Water

-

Potassium iodide

-

Sodium hydroxide

-

Dichloromethane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 80 g), methanol (300 ml), and water (150 ml) is prepared in a suitable reaction vessel.

-

Potassium iodide (e.g., 5.4 g) and sodium hydroxide (e.g., 40.4 g) are added to the mixture.

-

The reaction mixture is stirred and heated to reflux for approximately 4 hours.

-

After the reaction is complete, methanol is removed using a rotary evaporator.

-

The residue is diluted with water (e.g., 300 ml) and extracted with dichloromethane (3 x 150 ml).

-

The combined organic phases are washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.

-

The solvent is removed by concentration to yield the product.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the synthesis workflow for 3,5-dimethyl-4-methoxy-2-pyridinemethanol.

Caption: Synthesis workflow from the chloromethyl precursor.

This guide serves as a comprehensive resource for professionals engaged in the research and development of pharmaceuticals and related chemical entities. The provided data and protocols are intended to facilitate the accurate identification, handling, and synthesis of 3,5-dimethyl-4-methoxy-2-pyridinemethanol.

An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol hydrochloride, a key intermediate in the synthesis of several significant pharmaceutical compounds. This document details its chemical properties, synthesis, and its role in the development of proton pump inhibitors (PPIs).

Chemical Identity and Properties

The IUPAC name for the compound is (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol;hydrochloride [1]. It is the hydrochloride salt of this compound.

A summary of the key physicochemical properties for the base compound, this compound, and its hydrochloride salt are presented below.

| Property | Value (Base Compound) | Value (Hydrochloride Salt) | Reference |

| CAS Number | 86604-78-6 | 96300-88-8 | [1][2] |

| Molecular Formula | C₉H₁₃NO₂ | C₉H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 167.21 g/mol | 203.66 g/mol | [1][3] |

| Melting Point | 56.5-60.5 °C | 125-127 °C | [2][4] |

| Boiling Point | 289.1 °C at 760 mmHg | Not available | [2] |

| Density | 1.092 g/cm³ (Predicted) | Not available | [2] |

| Solubility | Chloroform (Slightly) | DMSO (Slightly), Methanol (Slightly) | [2][4] |

| Appearance | White to light brown powder or crystal | White to Off-White Solid | [3][4] |

| Storage | Inert atmosphere, Room Temperature | Hygroscopic, -20°C Freezer, Under inert atmosphere | [2][4] |

Role in Proton Pump Inhibitors (PPIs)

This compound is a critical building block for a class of drugs known as substituted benzimidazoles, most notably the highly effective proton pump inhibitors (PPIs) such as omeprazole and esomeprazole.[5][6] These drugs are widely prescribed for the treatment of acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.[5]

The derivatives of this compound are prodrugs.[5] After administration, they are absorbed and selectively accumulate in the acidic environment of the secretory canaliculi of gastric parietal cells. In this acidic milieu, the prodrug undergoes a chemical rearrangement to form a reactive sulfenamide intermediate.[5] This activated form then covalently binds to cysteine residues on the gastric H+/K+-ATPase (the proton pump), leading to its irreversible inactivation and a profound reduction in gastric acid secretion.[5]

Caption: Mechanism of action for PPIs derived from the core compound.

Synthesis Overview

Several synthetic routes for this compound have been developed. A common and well-established method starts from 3,5-lutidine and proceeds through several intermediates. The choice of a specific route often depends on factors like starting material availability and production scale.[6]

| Route | Starting Material | Key Intermediates | Reported Yield | Key Reagents |

| 1 | 3,5-Lutidine | 3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide | >85% (for subsequent chloro-derivative) | Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide |

| 2 | 2,3,5-Collidine | 2,3,5-Collidine-N-oxide, 2,3,5-Trimethyl-4-nitropyridine-N-oxide | Not explicitly stated | Hydrogen peroxide, Acetic acid, Nitric acid, Sodium methoxide |

Table adapted from a comparative guide on synthesis.[6]

Caption: General workflow for the synthesis from its chloro-precursor.

Experimental Protocols

This procedure outlines a common laboratory-scale synthesis.[3]

-

Reaction Setup: In a suitable reaction vessel, combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 ml of methanol, and 150 ml of water.

-

Addition of Reagents: Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.

-

Reaction: Stir the mixture and heat to reflux. Maintain the reaction for 4 hours.

-

Workup - Solvent Removal: After the reaction is complete, remove the methanol using a rotary evaporator.

-

Workup - Extraction: To the resulting residue, add 300 ml of water. Perform extraction three times with 150 ml of dichloromethane for each extraction.

-

Isolation: Combine the organic layers and dry over a suitable drying agent (e.g., anhydrous sodium sulfate). Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

This protocol provides a general method for evaluating the inhibitory activity of PPIs derived from the title compound.

-

Enzyme Preparation: Prepare gastric microsomes containing H+/K+-ATPase from a suitable animal model (e.g., hog or rabbit).

-

Assay Procedure:

-

The reaction mixture should contain a buffer (e.g., Tris-HCl), MgCl₂, KCl, and the prepared gastric microsomes.

-

Pre-incubate the test compound (at various concentrations) with the microsomes.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an acid solution, such as trichloroacetic acid.[5]

-

-

Data Analysis: Determine the amount of inorganic phosphate released (as a measure of ATP hydrolysis) using a colorimetric method. Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) method can be employed using a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[7] Spectroscopic data such as NMR, HPLC, and LC-MS are available for this compound and its hydrochloride salt for characterization.[8]

References

- 1. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride | C9H14ClNO2 | CID 18459077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 4. 3,5-DIMETHYL-4-METHOXY-2-PYRIDINE | 96300-88-8 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]

- 8. 96300-88-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

Stability and Storage of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key intermediate in the synthesis of several proton pump inhibitors (PPIs), most notably omeprazole and esomeprazole.[1][2] Understanding its stability and optimal storage conditions is critical for ensuring the quality, purity, and integrity of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for this compound. It includes a summary of its physicochemical properties, recommended storage protocols, and a general methodology for conducting forced degradation studies to assess its stability profile. Additionally, its role in the synthesis of omeprazole is outlined.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [3] |

| Synonyms | 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | [4] |

| CAS Number | 86604-78-6 | [3] |

| Molecular Formula | C₉H₁₃NO₂ | [3] |

| Molecular Weight | 167.21 g/mol | |

| Appearance | White to light brown or off-white powder or crystal | [1][5] |

| Melting Point | 56.5-60.5 °C | [3][6] |

| Boiling Point | 115-135 °C at 0.01 Torr | [1] |

| Solubility | Slightly soluble in Chloroform | [3][6] |

Recommended Storage Conditions

To maintain the purity and stability of this compound, proper storage is essential. The following conditions are recommended based on available safety data sheets and product information from chemical suppliers.

| Parameter | Recommendation | Reference(s) |

| Temperature | Room Temperature | [3][6][7] |

| Atmosphere | Inert atmosphere | [3][6][7] |

| Container | Tightly closed container | [8][9] |

| Environment | Dry, cool, and well-ventilated place | [8][9] |

| Incompatibilities | Store apart from foodstuff containers or incompatible materials. | [8][9] |

Stability Profile and Degradation Pathways

Currently, there is a lack of publicly available, in-depth studies detailing the specific degradation pathways and kinetics of this compound under various stress conditions. However, based on the general principles of chemical stability and forced degradation studies for pharmaceuticals, a proposed experimental protocol can be outlined to determine its stability-indicating properties.[10][11]

Proposed Experimental Protocol for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[10] The following is a general protocol that can be adapted for this compound.

Objective: To investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN) or other suitable co-solvent

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV/PDA)

-

pH meter

-

Calibrated oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C). Collect and neutralize samples as described for acid hydrolysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Protect from light. Collect samples at various time points.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven. Analyze samples at various time points.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The mobile phase for HPLC analysis could consist of acetonitrile, water, and an acid such as phosphoric acid or formic acid for MS compatibility.[9]

-

Data Evaluation:

-

Determine the percentage of degradation of this compound under each stress condition.

-

Identify and quantify any degradation products formed.

-

Determine the primary degradation pathway(s).

-

Role in Omeprazole Synthesis

This compound is a critical precursor in the synthesis of the proton pump inhibitor, omeprazole. The synthesis generally involves the conversion of the hydroxymethyl group to a more reactive chloromethyl group, which then undergoes a nucleophilic substitution reaction with a mercaptobenzimidazole derivative.[7][8][12]

Below is a diagram illustrating the general workflow for the synthesis of omeprazole, highlighting the involvement of this compound.

Caption: General workflow for the synthesis of Omeprazole.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a dry, cool, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere. While specific public data on its degradation under stress is limited, the provided general protocol for forced degradation studies can serve as a valuable template for researchers to establish a comprehensive stability profile. Understanding its stability is paramount for its successful application in the synthesis of omeprazole and other related pharmaceuticals, ensuring the quality and safety of the final drug product.

References

- 1. benchchem.com [benchchem.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. lookchem.com [lookchem.com]

- 4. 96300-88-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]

- 10. biomedres.us [biomedres.us]

- 11. jddtonline.info [jddtonline.info]

- 12. Omeprazole synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Omeprazole Utilizing (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pivotal chemical intermediate in the pharmaceutical industry, primarily serving as a key building block in the synthesis of several proton pump inhibitors (PPIs).[1] This class of drugs is instrumental in reducing stomach acid production. Most notably, this compound is a precursor in the manufacturing of omeprazole and its enantiomer, esomeprazole, which are widely prescribed for treating conditions like peptic ulcers, gastritis, and gastroesophageal reflux disease (GERD).[1][2]

The synthesis of omeprazole is a multi-step process that has been refined to enhance yield, purity, and scalability for industrial production.[3] A common and effective synthetic strategy involves the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation to form the final sulfoxide structure of omeprazole.[3] The hydroxymethyl group of this compound is typically converted to a more reactive chloromethyl group to facilitate this coupling reaction.[1]

These application notes provide a comprehensive guide to the synthesis of omeprazole, detailing the experimental procedures for the key steps, presenting quantitative data, and offering visual workflows to aid in laboratory replication.[3]

Overall Synthesis Workflow

The synthesis of omeprazole from this compound can be visualized as a three-step process. First, the alcohol is converted to its more reactive chloride derivative. This is followed by a nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and the newly formed 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride to create a thioether intermediate.[3] This intermediate is then selectively oxidized to the sulfoxide, yielding the final product, omeprazole.[3]

Caption: Synthetic workflow from this compound to Omeprazole.[1]

Logical Relationships in Synthesis

The synthesis of omeprazole is underpinned by fundamental chemical transformations. The initial coupling step is a classic nucleophilic substitution, where the thiolate anion of 2-mercapto-5-methoxybenzimidazole, generated in situ by a base, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.[3] The final step is a selective oxidation, a critical transformation that requires careful control to prevent over-oxidation to the corresponding sulfone, which is an undesired byproduct.[3]

Caption: Logical flow of the omeprazole synthesis.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of omeprazole, starting from the chlorinated intermediate of this compound.

Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)

This procedure details the coupling reaction to form the thioether intermediate.[3]

Materials:

-

2-Mercapto-5-methoxybenzimidazole

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.[3][4]

-

To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves completely.[3][4]

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[3][4]

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[3][4]

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[3][4]

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.[3][4]

-

Collect the precipitated white solid by suction filtration.[3][4]

-

Dry the solid to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.[3]

Protocol 2: Synthesis of Omeprazole (Oxidation of the Sulfide Intermediate)

This protocol describes the oxidation of the sulfide intermediate to the final omeprazole product.[3]

Materials:

-

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (from Protocol 1)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

Procedure:

-

Dissolve the sulfide intermediate in dichloromethane.[3]

-

Cool the solution to a low temperature, typically between -10°C and 0°C.[3]

-

Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture.[3]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, quench the reaction and work up to isolate the crude omeprazole.

-

Purify the crude product by recrystallization to obtain pure omeprazole.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the key intermediate in the omeprazole synthesis pathway.

| Reaction Step | Product | Starting Materials | Yield | Reference |

| Coupling Reaction | 5-Methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole | 2-Mercapto-5-methoxybenzimidazole and 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 96% | [4] |

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key intermediate in the synthesis of several proton pump inhibitors (PPIs), most notably omeprazole and its enantiomer esomeprazole.[1][2] The synthesis of this pyridine derivative is a critical step in the manufacturing of these widely used pharmaceuticals. This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. Various synthetic strategies are compared, with a focus on providing clear, actionable experimental procedures.

Comparative Overview of Synthetic Routes

Several synthetic routes for the preparation of this compound have been developed. The selection of a specific route often depends on factors such as the availability of starting materials, scalability, and overall yield. The following table summarizes the key quantitative data for some of the prominent synthesis routes.

| Route | Starting Material | Key Intermediates | Key Reagents | Reported Yield | Reference |

| 1 | 3,5-Lutidine | 3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide | Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide | >85% (overall molar yield for the subsequent chloro-derivative) | [1] |

| 2 | 2,3,5-Collidine | 2,3,5-Collidine-N-oxide, 2,3,5-Trimethyl-4-nitropyridine-N-oxide | Hydrogen peroxide, Acetic acid, Nitric acid, Sodium methoxide | Not explicitly stated | [1] |

| 3 | 2-Methyl-1-penten-1-alkoxy-3-one | 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone, 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone | Diethyl oxalate, Ammonia, Halogenating agent, Sodium methoxide, Reducing agent (e.g., LiAlH₄) | - | [3] |

| 4 | 3,5-dimethyl-4-methoxypyridine-2-carbonitrile | (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine | Raney® Nickel, Hydrogen, Sodium nitrite | 40-50% (overall from the nitrile) | [4][5] |

| 5 | 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde | - | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | >70% (general for aldehydes with NaBH₄) | [4] |

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations.

Protocol 1: Synthesis from 3,5-Lutidine (Classical Route)

This widely-used, multi-step synthesis is well-established for its high overall yield.[1] The process involves N-oxidation, nitration, methoxylation, and functionalization of a methyl group.

Step 1a: N-Oxidation of 3,5-Lutidine

-

In a suitable reaction vessel, dissolve 3,5-Lutidine in acetic acid.

-

Slowly add hydrogen peroxide while maintaining the temperature below 40°C.

-

After the addition is complete, heat the mixture to 70-80°C and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain 3,5-Dimethylpyridine-N-oxide.

Step 1b: Nitration of 3,5-Dimethylpyridine-N-oxide

-

To a mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 3,5-Dimethylpyridine-N-oxide while keeping the temperature below 10°C.[1]

-

After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C for several hours.

-

Cool the mixture and pour it onto crushed ice, then neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter and dry the solid to yield 3,5-dimethyl-4-nitropyridine-N-oxide.[1]

Step 1c: Methoxylation of 3,5-Dimethyl-4-nitropyridine-N-oxide

-

Dissolve 3,5-dimethyl-4-nitropyridine-N-oxide in methanol.[1]

-

Add a solution of sodium methoxide in methanol and heat the mixture to reflux for several hours.[1]

-

Monitor the reaction by TLC. Once complete, cool the mixture and remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane). Dry the organic layer and evaporate the solvent to give 3,5-Dimethyl-4-methoxypyridine-1-oxide.

Step 1d: Conversion to 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine

-

The resulting 3,5-Dimethyl-4-methoxypyridine-1-oxide can be converted to the final product through a rearrangement reaction, for example, by treatment with dimethyl sulfate followed by hydrolysis.[6]

-

Alternatively, reaction with acetic anhydride followed by hydrolysis of the resulting acetate can yield the desired alcohol.[7][8]

Protocol 2: Synthesis via Reduction of an Aldehyde Precursor

This protocol describes the direct reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde to the corresponding alcohol.[4]

Step 2a: Reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde

-

Dissolve 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 molar equivalents) in small portions to the stirred solution.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).[4]

-

Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.[4]

-

Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate.[4]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by crystallization or column chromatography.

Protocol 3: Synthesis via Catalytic Hydrogenation of a Nitrile Precursor

This two-step process involves the reduction of a nitrile to an amine, followed by conversion to the alcohol.[4]

Step 3a: Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile

-

In an autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.

-

Carefully add a slurry of Raney® Nickel (5-10% by weight of the substrate) under an inert atmosphere.[4]

-

Seal the autoclave, purge with hydrogen, and then pressurize with hydrogen gas (10-50 bar). Heat the reactor to 80-120°C.[4]

-

Monitor the reaction by hydrogen uptake.

-

Once complete, cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet.[4]

Step 3b: Conversion of the Amine to the Alcohol

-

The resulting (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine is then converted to the alcohol via diazotization with sodium nitrite in an acidic aqueous solution.[4][5]

-

The final product is then purified by extraction and crystallization or chromatography.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Overview of synthetic pathways to the target molecule.

Caption: Workflow for the synthesis via direct reduction of the aldehyde.

Conclusion

The synthesis of this compound can be achieved through various synthetic routes. The classical approach starting from 3,5-lutidine is a high-yielding and well-documented method suitable for larger scale preparations.[1] For more direct conversions, the reduction of the corresponding aldehyde or the hydrogenation of the nitrile precursor offer viable alternatives. The choice of the optimal synthetic route will depend on the specific requirements of the laboratory, including precursor availability, desired scale, and safety considerations. The protocols provided herein offer detailed guidance for the successful laboratory-scale synthesis of this important pharmaceutical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 8. Page loading... [wap.guidechem.com]

Protocol for the Oxidation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to its Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The selective oxidation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to its corresponding aldehyde, 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde, is a critical transformation in the synthesis of various pharmaceutical compounds. The resulting aldehyde is a key building block for several proton pump inhibitors (PPIs). The primary challenge in this oxidation is to prevent over-oxidation to the carboxylic acid, which can be a significant side product under harsh reaction conditions. Therefore, mild and selective oxidation methods are required.

This document outlines and compares three effective and commonly employed protocols for this conversion: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Manganese Dioxide (MnO₂) Oxidation. These methods are known for their mild reaction conditions and high chemoselectivity for the oxidation of primary alcohols to aldehydes.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures. It is a reliable and high-yielding method, but requires careful temperature control and handling of malodorous byproducts.

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient oxidation at room temperature. It offers the advantage of a simple workup but the reagent is relatively expensive and can be shock-sensitive.

-